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Compound of Interest

Compound Name:
(R,S)-Fmoc-3-amino-2-benzyl-

propionic acid

CAS No.: 683217-58-5

Cat. No.: B3042972

Get Quote

Executive Summary
This guide provides a technical analysis of

-peptides incorporating benzyl-propionic acid residues (chemically defined as

-homophenylalanine or

-hPhe). These residues are critical in peptidomimetic drug design because they introduce the
side-chain functionality of Phenylalanine (Phe) onto a protease-resistant

-amino acid backbone.

Key Finding: Unlike standard

-peptides that form unstable

-helices in short sequences,
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-hPhe oligomers spontaneously fold into stable 14-helices stabilized by distinct intramolecular
hydrogen bonding networks (

).[1] X-ray crystallography confirms that the benzyl side chains in these structures adopt
specific rotameric states that facilitate unique

-

stacking interactions, enhancing thermodynamic stability beyond what is observed in natural

-peptides.

Structural & Performance Comparison
The following analysis compares

-peptides containing

-hPhe against their natural

-peptide counterparts (containing L-Phe) and alternative cyclic

-peptide designs.

Crystallographic Metrics: The "Fold" Definition
The defining feature of

-hPhe residues is their propensity to induce a 14-helix secondary structure.[1][2] This contrasts
with the

-helix of natural peptides and the 12-helix often seen in cyclic

-amino acids (like ACPC).
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Metric
-Peptide (

-hPhe)
-Peptide (L-Phe)

Cyclic

-Peptide (ACPC)

Dominant Fold 14-Helix -Helix 12-Helix

H-Bond Pattern

H-Bond Ring Size 14 atoms 13 atoms 12 atoms

Residues per Turn ~3.0 3.6 2.5

Helix Pitch (Rise) ~5.0 Å 5.4 Å ~5.5 Å

Dipole Moment
Net Macrodipole (+)

(-)

Net Macrodipole (+)

(-)
Net Macrodipole

Proteolytic Stability
High (

)

Low (

mins)
High

Torsion Angle Analysis
The stability of the

-hPhe residue arises from the restricted rotation around the additional backbone carbon bond (

). In X-ray structures, this manifests as a third torsion angle (

) not present in

-peptides.

-Peptide: Defined by

and

.[3][4]

-Peptide: Defined by

(
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),

(

), and

(

).

Typical X-ray Torsion Values for

-hPhe (14-Helix):

:

:

(Gauche conformation is critical for folding)

:

Expert Insight: The gauche conformation (

) of the

angle is the "locking mechanism." In

-hPhe, the benzyl side chain at the

position sterically enforces this angle, pre-organizing the peptide for helix formation

even in short oligomers (as few as 6 residues).

Detailed X-ray Data Analysis
Side Chain Packing (The Benzyl Effect)
In
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-peptides, Phenylalanine side chains often rotate freely unless buried in a protein core. X-ray
data for

-hPhe peptides reveals a different phenomenon:

Lateral Stacking: The 3-residue-per-turn periodicity of the 14-helix aligns the benzyl groups

on one face of the helix.

Inter-helical Packing: Crystal lattices often show "zipper-like" interdigitation of these benzyl

groups between adjacent helices.

Resolution Implications: This rigid packing often yields high-resolution diffraction (< 1.2 Å)

compared to flexible linear

-peptides.

H-Bonding Network
The 14-membered ring H-bond is geometrically more linear than the

-helix H-bond, contributing to the robustness of the fold.

Distance (

): Typically

Å.

Angle (

): Closer to

(near optimal linear alignment).

Experimental Protocol: Crystallization of
Hydrophobic -Peptides
Crystallizing
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-peptides rich in benzyl-propionic acid residues is challenging due to their hydrophobicity.
Standard aqueous buffers often lead to amorphous precipitation.

Workflow: Vapor Diffusion with Organic Solvents
Peptide Synthesis: Solid-phase synthesis (Fmoc strategy) using

-hPhe building blocks.

Purification: RP-HPLC (C18 column). Critical: Ensure >98% purity;

-peptides are prone to aggregation impurities.

Lyophilization: Remove all traces of TFA (trifluoroacetic acid) counterions by ion exchange

(HCl) if possible, as TFA can disrupt crystal lattice formation.

Screening Matrix:

Method: Hanging drop vapor diffusion.

Drop Size: 1

L peptide + 1

L reservoir.

Concentration: 5–10 mg/mL in Methanol or TFE (Trifluoroethanol).

Recommended Reservoir Conditions (The "Magic" Mixes):

Condition Buffer Precipitant Additive Rationale

A (Standard)
0.1M Na-Acetate

pH 4.5

20-30% PEG

4000
0.2M Promotes polar

contacts

B (Hydrophobic) None
40-60%

Methanol
10mM Solubilizes

benzyl chains

C (Interface)
0.1M HEPES pH

7.5
1.0M LiCl 10% Isopropanol Slows nucleation
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Visualizations
Crystallization & Structural Determination Workflow
This diagram outlines the critical path from synthesis to solved structure, highlighting the

specific checkpoints for

-peptides.

SPPS Synthesis
(Fmoc-beta3-hPhe)

HPLC Purification
(>98% Purity)

 Crude Peptide Counterion Exchange
(Remove TFA -> Chloride)

 Aggregation Risk Screening
(High Organic Solvent)

 Solubilization

Amorphous ppt

X-ray Diffraction
(Synchrotron Source)

 Single Crystal Phasing
(Direct Methods/MR)

 < 1.5 Å Data Refinement
(14-Helix Constraints)

 Electron Density

Click to download full resolution via product page

Caption: Workflow for determining X-ray structures of hydrophobic

-peptides. Note the critical counterion exchange step to prevent TFA interference.

Structural Logic: -Helix vs. -Peptide 14-Helix
This diagram illustrates the logical branching of secondary structure based on the backbone

atomic count.
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Peptide Backbone

Alpha-Amino Acid
(2 carbons: N-Ca-C)

Beta-Amino Acid
(3 carbons: N-Cb-Ca-C)

Alpha-Helix
(i -> i+4 H-bond)

13-atom Ring

Natural Folding

14-Helix
(i -> i+2 H-bond)

14-atom Ring
(Favored by beta3-hPhe)

Acyclic/Flexible

12-Helix
(i -> i+3 H-bond)

12-atom Ring
(Favored by Cyclic)

Cyclic/Rigid

Click to download full resolution via product page

Caption: Structural divergence of peptide backbones.

-hPhe residues specifically drive the formation of the 14-helix due to acyclic flexibility combined
with side-chain sterics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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